Cas no 1341744-41-9 (9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one)

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic organic compound featuring a fused azabicyclic core with a thiophene substituent. This structure confers unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in heterocyclic synthesis. The azabicyclo[3.3.1]nonane scaffold offers conformational rigidity, while the thiophene moiety enhances electronic diversity, making it valuable for ligand design and medicinal chemistry research. Its ketone functionality provides a handle for further derivatization, enabling the synthesis of more complex architectures. The compound’s balanced lipophilicity and steric profile may also support its use in catalytic or material science applications.
9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one structure
1341744-41-9 structure
商品名:9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one
CAS番号:1341744-41-9
MF:C13H17NOS
メガワット:235.345182180405
CID:4673519
PubChem ID:62714474

9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 化学的及び物理的性質

名前と識別子

    • 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
    • NE52660
    • Z1465463131
    • 9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one
    • 9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one
    • インチ: 1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2
    • InChIKey: XFXRRBJJOINGEL-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1CN1C2CC(CC1CCC2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • トポロジー分子極性表面積: 48.6
  • 疎水性パラメータ計算基準値(XlogP): 0

9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-111981-10.0g
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
10g
$4729.0 2023-04-29
TRC
B587410-50mg
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9
50mg
$ 320.00 2022-06-07
Enamine
EN300-111981-0.1g
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
0.1g
$383.0 2023-10-27
Enamine
EN300-111981-2.5g
9-[(thiophen-2-yl)methyl]-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
2.5g
$2155.0 2023-10-27
1PlusChem
1P01A1JV-100mg
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
100mg
$530.00 2025-03-04
1PlusChem
1P01A1JV-10g
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
10g
$5907.00 2023-12-22
A2B Chem LLC
AV47387-100mg
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
100mg
$439.00 2024-04-20
A2B Chem LLC
AV47387-1g
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
1g
$1193.00 2024-04-20
Aaron
AR01A1S7-5g
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
5g
$4410.00 2023-12-16
A2B Chem LLC
AV47387-50mg
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
1341744-41-9 95%
50mg
$305.00 2024-04-20

9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-one 関連文献

Related Articles

9-(thiophen-2-ylmethyl)-9-azabicyclo3.3.1nonan-3-oneに関する追加情報

Recent Advances in the Study of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one (CAS: 1341744-41-9)

The compound 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one (CAS: 1341744-41-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This bicyclic scaffold, characterized by a fused azabicyclic core and a thiophene moiety, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on its synthesis, mechanism of action, and biological evaluation, shedding light on its promising role in drug discovery.

One of the key advancements in the study of this compound is its synthesis via a novel catalytic asymmetric route, which has improved both yield and enantiomeric purity. Researchers have employed palladium-catalyzed cross-coupling reactions to introduce the thiophene moiety, followed by a stereoselective reduction to achieve the desired configuration. This methodological breakthrough has facilitated the production of gram-scale quantities, enabling more extensive biological testing. The compound's ability to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes, has been a focal point of recent investigations, with in vitro assays demonstrating nanomolar affinity.

In addition to its CNS activity, 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has shown potential as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry revealed its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibition of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings position it as a candidate for further development in the face of rising antibiotic resistance.

Pharmacokinetic studies have also progressed, with recent data indicating favorable blood-brain barrier penetration and metabolic stability in rodent models. However, challenges remain in optimizing its selectivity profile to minimize off-target effects. Computational modeling and structure-activity relationship (SAR) studies are ongoing to address these limitations, with particular emphasis on modifying the thiophene substituents to enhance specificity. Industry collaborations have been initiated to advance this compound into preclinical development, underscoring its translational potential.

In conclusion, the growing body of research on 9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one highlights its versatility as a pharmacophore. Its dual applications in neuropharmacology and infectious disease therapeutics make it a compelling subject for future studies. As synthetic methodologies mature and biological understanding deepens, this compound may emerge as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司